molecular formula C8H10FNO B13142675 (3-Fluoro-4-(methylamino)phenyl)methanol

(3-Fluoro-4-(methylamino)phenyl)methanol

Cat. No.: B13142675
M. Wt: 155.17 g/mol
InChI Key: XHPGQTSWEJISDE-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(methylamino)phenyl)methanol is an organic compound with a molecular formula of C8H10FNO It is characterized by the presence of a fluorine atom, a methylamino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(methylamino)phenyl)methanol typically involves the following steps:

    Nitration: The starting material, 3-fluorotoluene, undergoes nitration to form 3-fluoro-4-nitrotoluene.

    Reduction: The nitro group in 3-fluoro-4-nitrotoluene is reduced to an amino group, yielding 3-fluoro-4-aminotoluene.

    Methylation: The amino group is then methylated to form 3-fluoro-4-(methylamino)toluene.

    Hydroxylation: Finally, the methyl group is oxidized to a hydroxyl group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated methylation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(methylamino)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3-fluoro-4-(methylamino)benzaldehyde or 3-fluoro-4-(methylamino)acetophenone.

    Reduction: Formation of 3-fluoro-4-(methylamino)toluene.

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

(3-Fluoro-4-(methylamino)phenyl)methanol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on biological pathways and its interaction with enzymes.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic properties.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(methylamino)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylamino group can influence the compound’s binding affinity and selectivity. The hydroxyl group may also play a role in hydrogen bonding interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-aminophenol: Similar structure but lacks the methylamino group.

    3-Fluoro-4-(dimethylamino)phenyl)methanol: Contains an additional methyl group on the amino nitrogen.

    3-Fluoro-4-(methylamino)benzaldehyde: The hydroxyl group is replaced with an aldehyde group.

Uniqueness

(3-Fluoro-4-(methylamino)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methylamino group provides additional sites for chemical modification.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

[3-fluoro-4-(methylamino)phenyl]methanol

InChI

InChI=1S/C8H10FNO/c1-10-8-3-2-6(5-11)4-7(8)9/h2-4,10-11H,5H2,1H3

InChI Key

XHPGQTSWEJISDE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)CO)F

Origin of Product

United States

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